molecular formula C10H11NO3 B3387318 Methyl [(4-methylphenyl)carbamoyl]formate CAS No. 80945-63-7

Methyl [(4-methylphenyl)carbamoyl]formate

Cat. No.: B3387318
CAS No.: 80945-63-7
M. Wt: 193.2 g/mol
InChI Key: WKCBGTDLRXXYDR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [(4-methylphenyl)carbamoyl]formate can be synthesized through several methods. One common method involves the reaction of dimethyl 2-(phenylamino)maleate with tert-butyl hydroperoxide in the presence of chlorobenzene at 80°C for 2 hours . The reaction mixture is then cooled, quenched with saturated aqueous sodium sulfite, and extracted with ethyl acetate. The organic phase is dried, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical and chemical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-methylphenyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl [(4-methylphenyl)carbamoyl]formate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl [(4-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-chlorophenyl)carbamoyl]formate
  • Methyl [(4-nitrophenyl)carbamoyl]formate
  • Methyl [(4-methoxyphenyl)carbamoyl]formate

Uniqueness

Methyl [(4-methylphenyl)carbamoyl]formate is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural difference can influence its reactivity, biological activity, and applications compared to similar compounds .

Properties

IUPAC Name

methyl 2-(4-methylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-5-8(6-4-7)11-9(12)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCBGTDLRXXYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The method described in Referential Example 242 was performed by use of p-toluidine and methyl chlorooxoacetate, whereby the title compound was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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